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molecular formula C16H13NO3 B8301869 Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Methyl 3-[(4-cyanophenoxy)methyl]benzoate

Cat. No. B8301869
M. Wt: 267.28 g/mol
InChI Key: YKNRVMYWKDAGFX-UHFFFAOYSA-N
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Patent
US06710056B2

Procedure details

500 mg (2.18 mmol) of methyl 3-bromomethylbenzoate, 437 mg (2.40 mmol) of 4-hydroxybenzonitrile and 600 mg of potassium carbonate were stirred in dimethylformamide at room temperature for 1.5 hours. The reaction mixture was filtered through Celite, then treated by an ordinary method and purified by the silica gel column chromatography to obtain the title compound.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
437 mg
Type
reactant
Reaction Step One
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8][CH3:9])=[O:7].[OH:13][C:14]1[CH:21]=[CH:20][C:17]([C:18]#[N:19])=[CH:16][CH:15]=1.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[C:18]([C:17]1[CH:20]=[CH:21][C:14]([O:13][CH2:2][C:3]2[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=2)[C:6]([O:8][CH3:9])=[O:7])=[CH:15][CH:16]=1)#[N:19] |f:2.3.4|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrCC=1C=C(C(=O)OC)C=CC1
Name
Quantity
437 mg
Type
reactant
Smiles
OC1=CC=C(C#N)C=C1
Name
Quantity
600 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered through Celite
ADDITION
Type
ADDITION
Details
treated by an ordinary method
CUSTOM
Type
CUSTOM
Details
purified by the silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(OCC=2C=C(C(=O)OC)C=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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